molecular formula C12H13F2NO2 B1458951 2,5-Difluoro-4-piperidin-1-ylbenzoic acid CAS No. 1430223-93-0

2,5-Difluoro-4-piperidin-1-ylbenzoic acid

Cat. No.: B1458951
CAS No.: 1430223-93-0
M. Wt: 241.23 g/mol
InChI Key: UHPNICNYOHRQFZ-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-piperidin-1-ylbenzoic acid is an organic compound with the molecular formula C12H13F2NO2. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 5th positions, and a piperidine ring is attached at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-piperidin-1-ylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzoic acid and piperidine.

    Reaction Conditions: The piperidine is reacted with 2,5-difluorobenzoic acid under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and possibly continuous flow reactors to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-piperidin-1-ylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-Difluoro-4-piperidin-1-ylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-piperidin-1-ylbenzoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-piperidin-1-ylbenzoic acid is unique due to the combination of fluorine atoms and the piperidine ring, which confer distinct electronic properties and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,5-difluoro-4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-9-7-11(15-4-2-1-3-5-15)10(14)6-8(9)12(16)17/h6-7H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPNICNYOHRQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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